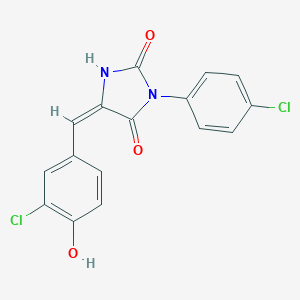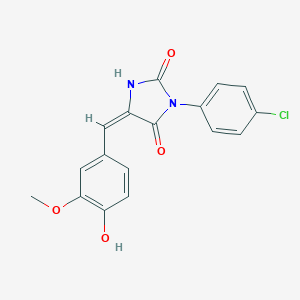![molecular formula C17H13ClN2O2S B305775 (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B305775.png)
(5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, also known as TZD, is a chemical compound with potential therapeutic applications. This compound belongs to the thiazolidinedione class of drugs and has been shown to have antidiabetic, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is complex and involves multiple pathways. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake in peripheral tissues. Additionally, (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic patients. It has also been shown to reduce inflammation and oxidative stress in various disease models. Additionally, (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its well-established synthesis method and chemical properties. Additionally, (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications, making it a valuable tool in drug discovery research. However, one limitation of using (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its potential toxicity and side effects, which must be carefully monitored.
Direcciones Futuras
There are several future directions for (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione research. One area of interest is the development of more selective PPARγ agonists with fewer side effects. Additionally, there is a need for more studies on the anticancer properties of (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, particularly in vivo studies. Finally, the potential use of (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of active research.
In conclusion, (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, or (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, is a chemical compound with potential therapeutic applications. Its well-established synthesis method and extensive scientific research make it a valuable tool in drug discovery research. While there are limitations to its use in lab experiments, the future directions of (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione research are promising and warrant further investigation.
Métodos De Síntesis
The synthesis of (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione involves the condensation of 4-chlorobenzylamine and 6-methyl-2-pyridinecarbaldehyde with thiosemicarbazide. The resulting compound is then cyclized to form (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione. This synthesis method has been optimized and can be carried out in a few steps with high yields.
Aplicaciones Científicas De Investigación
(5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have antidiabetic effects by increasing insulin sensitivity and reducing blood glucose levels. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has shown promising anticancer properties by inhibiting cancer cell growth and inducing apoptosis.
Propiedades
Nombre del producto |
(5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C17H13ClN2O2S |
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
(5E)-3-[(4-chlorophenyl)methyl]-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O2S/c1-11-3-2-4-14(19-11)9-15-16(21)20(17(22)23-15)10-12-5-7-13(18)8-6-12/h2-9H,10H2,1H3/b15-9+ |
Clave InChI |
RRDSLQLMVIKMJR-OQLLNIDSSA-N |
SMILES isomérico |
CC1=NC(=CC=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl |
SMILES |
CC1=CC=CC(=N1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=NC(=CC=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305696.png)

![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B305698.png)
![Methyl 4-(5-{[3-(3-methoxypropyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B305701.png)

![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305706.png)

![3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)

![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)
![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)

![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)